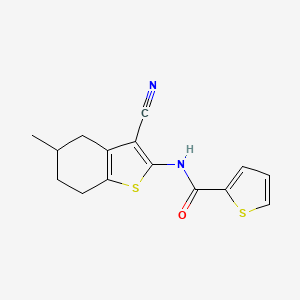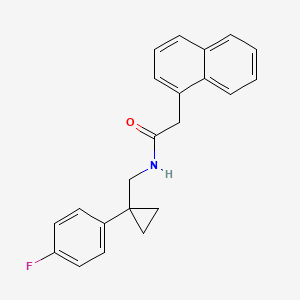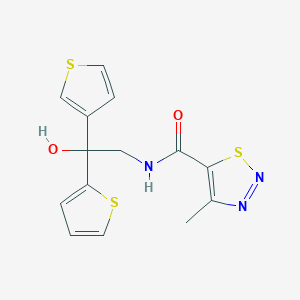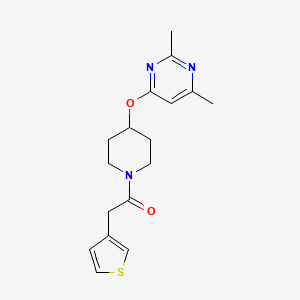![molecular formula C11H12N2O B2737534 3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile CAS No. 2380169-25-3](/img/structure/B2737534.png)
3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile is an organic compound with a unique structure that combines a pyridine ring with a nitrile group and a 3-methylbut-2-enoxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 3-methylbut-2-enol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 3-(3-Methylbut-2-enoxy)pyridine-4-amine.
Substitution: Formation of substituted pyridine derivatives depending on the reagents used.
科学研究应用
3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
作用机制
The mechanism of action of 3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The pyridine ring can act as a ligand, binding to metal ions and affecting enzymatic activities .
相似化合物的比较
Similar Compounds
2-Pyridinecarbonitrile: Similar structure but with the nitrile group at the 2-position.
4-Pyridinecarbonitrile: Similar structure but without the 3-methylbut-2-enoxy substituent.
3-Pyridinecarbonitrile: Lacks the 3-methylbut-2-enoxy substituent.
Uniqueness
3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile is unique due to the presence of the 3-methylbut-2-enoxy group, which imparts distinct chemical and physical properties
属性
IUPAC Name |
3-(3-methylbut-2-enoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(2)4-6-14-11-8-13-5-3-10(11)7-12/h3-5,8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCAWRBBAZBYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=CN=C1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2737451.png)

![1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE](/img/structure/B2737455.png)

![11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2737457.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2737460.png)
![[2-Methyl-1-oxo-1-[(1-thiophen-3-ylcyclopropyl)methylamino]propan-2-yl] acetate](/img/structure/B2737461.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2737463.png)
![7-Oxaspiro[3.5]nonan-2-ol](/img/structure/B2737467.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide](/img/structure/B2737472.png)

![N-{4-[(5-methylpyridin-2-yl)oxy]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2737474.png)
